molecular formula C8H13ClN2O2 B2558548 2-(3-Ethyl-1-methyl-1H-pyrazol-5-yl)acetic acid hydrochloride CAS No. 2126177-47-5

2-(3-Ethyl-1-methyl-1H-pyrazol-5-yl)acetic acid hydrochloride

Cat. No. B2558548
CAS RN: 2126177-47-5
M. Wt: 204.65
InChI Key: PJDQPUALNOKEIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Ethyl-1-methyl-1H-pyrazol-5-yl)acetic acid hydrochloride is a chemical compound with the CAS Number: 2126177-47-5 . It has a molecular weight of 204.66 . The IUPAC name for this compound is this compound .


Synthesis Analysis

The synthesis of pyrazole-containing compounds has been studied extensively due to their importance in the development of heterocyclic agrochemicals . These compounds are synthesized by intermediate derivatization methods (IDMs) . The compounds are confirmed by melting point (mp), 1 HNMR, 13 CNMR, and HRMS .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H12N2O2.ClH/c1-3-6-4-7 (5-8 (11)12)10 (2)9-6;/h4H,3,5H2,1-2H3, (H,11,12);1H .


Chemical Reactions Analysis

The activity of these compounds substituent on the phenyl was: electron-drawing group > neutral group > donor-drawing group . This result was similar to that of the substituted benzyl group on pyrazole .


Physical And Chemical Properties Analysis

The compound is stored at room temperature . It has a physical form of oil . The compound is soluble in DMSO but insoluble in water .

Scientific Research Applications

Synthesis and Characterization

A series of 1,3,5-triaryl-2-pyrazolines was synthesized, showcasing the versatility of pyrazole derivatives in organic synthesis. The process involved the reaction of 4-alkoxychalcones in glacial acetic acid containing concentrated hydrochloric acid, followed by the addition of hydrazine hydrochloride derivatives. These compounds exhibited fluorescence in the blue region when irradiated with UV radiation, indicating potential applications in materials science for optical materials and sensors (Hasan, Abbas, & Akhtar, 2011).

Biological Activity

Research has also focused on the germination inhibitory constituents isolated from plants, where derivatives of acetic acid have shown inhibitory effects on lettuce seed germination. This suggests potential agricultural applications in controlling weed germination and growth, though the direct relevance to 2-(3-Ethyl-1-methyl-1H-pyrazol-5-yl)acetic acid hydrochloride needs further exploration (Oh et al., 2002).

Antioxidant and Antimicrobial Properties

Compounds derived from pyrazole have been evaluated for their antioxidant susceptibilities and exhibited significant in vitro antioxidant activity. This highlights their potential as therapeutic agents or additives in food and cosmetic industries to prevent oxidative stress-related damage (Naveen et al., 2021). Additionally, novel pyrazole derivatives have been synthesized and studied for their antimicrobial activity, suggesting their application in the development of new antibacterial agents (Asif et al., 2021).

Material Science and Corrosion Inhibition

Pyrazole derivatives have been investigated as corrosion inhibitors for steel in acidic conditions, demonstrating high efficiency in reducing corrosion rates. This application is crucial in industrial settings where corrosion resistance is essential for longevity and safety (Herrag et al., 2007).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with the compound are H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-(5-ethyl-2-methylpyrazol-3-yl)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2.ClH/c1-3-6-4-7(5-8(11)12)10(2)9-6;/h4H,3,5H2,1-2H3,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJDQPUALNOKEIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(=C1)CC(=O)O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.